

Application Notes and Protocols for Hsd17B13-IN-37 in High-Throughput Screening

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Compound of Interest		
Compound Name:	Hsd17B13-IN-37	
Cat. No.:	B12366798	Get Quote

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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4][5][6] Specifically, loss-of-function variants of the HSD17B13 gene have been associated with a reduced risk of progression from simple steatosis to more severe liver conditions.[1][2][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for the development of novel treatments for liver diseases.[4][6] Hsd17B13-IN-37 is a potent and selective inhibitor of HSD17B13, designed for use in in-vitro studies to investigate the enzyme's function and to identify potential therapeutic agents. These application notes provide detailed protocols for the use of Hsd17B13-IN-37 in high-throughput screening (HTS) assays.

Principle of the Assay

The enzymatic activity of HSD17B13 can be quantified by monitoring the conversion of a substrate, such as estradiol or retinol, which is coupled to the reduction of the cofactor NAD+ to NADH.[6][7][8] High-throughput screening for HSD17B13 inhibitors, including **Hsd17B13-IN-37**, typically involves a biochemical assay that measures the production of NADH.[6] This can be achieved through various detection methods, such as luminescence or fluorescence. In a typical assay, recombinant human HSD17B13 is incubated with a substrate and NAD+. In the



presence of an inhibitor like **Hsd17B13-IN-37**, the enzymatic activity is reduced, leading to a decrease in the NADH signal.

Materials and Reagents

- Recombinant Human HSD17B13 Protein
- Hsd17B13-IN-37
- NAD+
- Estradiol (or other suitable substrate like retinol or leukotriene B4)
- Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)
- Detection Reagent (e.g., luciferin/luciferase-based system for NADH detection)
- 384-well white, flat-bottom assay plates
- DMSO (for compound dilution)
- Multichannel pipettes and/or automated liquid handling systems
- Plate reader capable of measuring luminescence

Data Presentation

Table 1: Hsd17B13-IN-37 Potency in a Biochemical HTS Assay



Parameter	Value
IC50 (nM)	45
Assay Type	Luminescence-based NADH detection
Substrate	Estradiol (10 μM)
Cofactor	NAD+ (50 μM)
Enzyme Conc.	2 nM
Hill Slope	1.1
Max Inhibition (%)	98%

Table 2: Selectivity Profile of Hsd17B13-IN-37

Target	IC50 (nM)
HSD17B13	45
HSD17B1	>10,000
HSD17B2	>10,000
HSD17B4	>10,000
HSD17B11	>5,000

Experimental Protocols

Protocol 1: High-Throughput Screening for HSD17B13 Inhibitors

This protocol describes a primary screening assay to identify inhibitors of HSD17B13 from a compound library.

• Compound Plating:



- Prepare a 10 mM stock solution of Hsd17B13-IN-37 (as a positive control) and library compounds in DMSO.
- Using an acoustic liquid handler, dispense 50 nL of each compound solution into a 384well assay plate. This will result in a final assay concentration of 10 μM.
- For control wells, dispense 50 nL of DMSO (for 0% inhibition) and 50 nL of a potent, known inhibitor (for 100% inhibition).
- Enzyme and Cofactor Addition:
 - Prepare a 2X enzyme/cofactor solution containing 4 nM recombinant HSD17B13 and 100 μM NAD+ in assay buffer.
 - \circ Add 5 µL of the enzyme/cofactor solution to each well of the assay plate.
 - Incubate the plate at room temperature for 30 minutes.
- Substrate Addition and Reaction Initiation:
 - Prepare a 2X substrate solution containing 20 μM estradiol in assay buffer.
 - \circ Add 5 μ L of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 10 μ L.
- Reaction Incubation:
 - Incubate the plate at 37°C for 60 minutes.
- Detection:
 - Add 10 μL of the NADH detection reagent to each well.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:



- Calculate the percent inhibition for each compound using the following formula: %
 Inhibition = 100 * (1 (Signal_compound Signal_min) / (Signal_max Signal_min)) where
 Signal_compound is the signal from the test compound well, Signal_min is the average
 signal from the 100% inhibition control wells, and Signal_max is the average signal from
 the 0% inhibition (DMSO) control wells.
- Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.

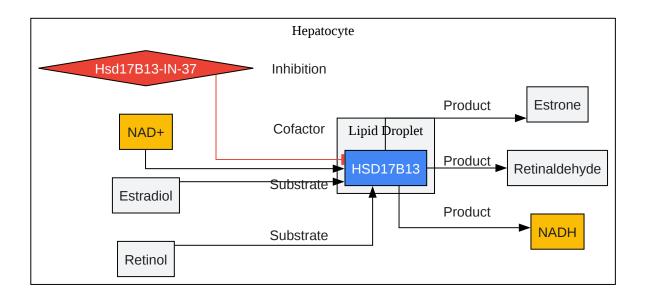
Protocol 2: IC50 Determination for Hsd17B13-IN-37

This protocol is for determining the potency (IC50) of a hit compound, such as **Hsd17B13-IN-37**.

- Compound Serial Dilution:
 - Prepare a serial dilution of Hsd17B13-IN-37 in DMSO, typically starting from a 10 mM stock and performing 1:3 dilutions for a 10-point dose-response curve.
 - Dispense 50 nL of each dilution into a 384-well assay plate in triplicate.
- Assay Procedure:
 - Follow steps 2-5 from Protocol 1.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of Hsd17B13-IN-37.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

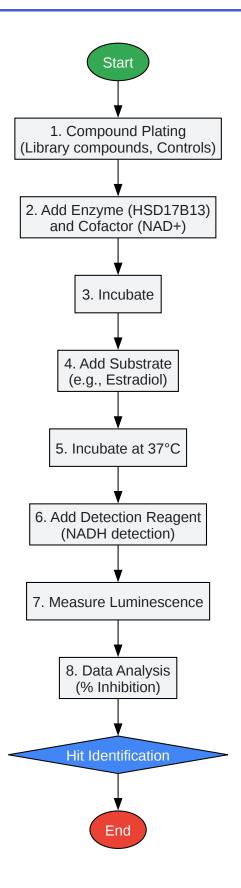




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Caption: HSD17B13 enzymatic activity and inhibition by Hsd17B13-IN-37.





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Caption: High-throughput screening workflow for HSD17B13 inhibitors.



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